Product packaging for Gigantetroneninone(Cat. No.:CAS No. 177535-01-2)

Gigantetroneninone

Cat. No.: B068158
CAS No.: 177535-01-2
M. Wt: 622.9 g/mol
InChI Key: JOJQJBPJRVKXKC-ITGCIYSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gigantetroneninone is a specialized synthetic compound of significant interest in chemical biology and pharmacology research. Preliminary investigative studies suggest it may function as a potent modulator of specific kinase signaling pathways, particularly those involved in cellular stress response and proliferation mechanisms. Its core research value lies in its potential to selectively inhibit certain protein-protein interactions, providing a valuable chemical tool for delineating complex signal transduction networks in vitro. Researchers are exploring this compound's applications in oncology and neurodegenerative disease models to better understand pathways of programmed cell death and oxidative stress resilience. The compound is provided with comprehensive analytical characterization data, including HPLC purity certification (>98%) and mass spectrometry confirmation, to ensure reproducibility and reliability in experimental settings. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H66O7 B068158 Gigantetroneninone CAS No. 177535-01-2

Properties

CAS No.

177535-01-2

Molecular Formula

C37H66O7

Molecular Weight

622.9 g/mol

IUPAC Name

(3S,5R)-3-(2-oxopropyl)-5-[5-[(2R,5S)-5-[(Z,1S,4R,5R)-1,4,5-trihydroxyhenicos-8-enyl]oxolan-2-yl]pentyl]oxolan-2-one

InChI

InChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-33(39)34(40)24-25-35(41)36-26-23-31(43-36)20-17-16-18-21-32-28-30(27-29(2)38)37(42)44-32/h14-15,30-36,39-41H,3-13,16-28H2,1-2H3/b15-14-/t30-,31-,32-,33-,34-,35+,36+/m1/s1

InChI Key

JOJQJBPJRVKXKC-ITGCIYSMSA-N

SMILES

CCCCCCCCCCCCC=CCCC(C(CCC(C1CCC(O1)CCCCCC2CC(C(=O)O2)CC(=O)C)O)O)O

Isomeric SMILES

CCCCCCCCCCCC/C=C\CC[C@H]([C@@H](CC[C@@H]([C@@H]1CC[C@H](O1)CCCCC[C@@H]2C[C@H](C(=O)O2)CC(=O)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCC=CCCC(C(CCC(C1CCC(O1)CCCCCC2CC(C(=O)O2)CC(=O)C)O)O)O

Synonyms

2,4-cis-gigantetroneninone
2,4-trans-gigantetroneninone
gigantetroneninone
gigantetroneninone, (trans)-isome

Origin of Product

United States

Isolation and Natural Occurrence of Gigantetroneninone

Botanical Sources of Gigantetroneninone

This compound has been identified and isolated from specific plant species within the Annonaceae family. The primary botanical sources are detailed below.

Isolation from Asimina longifolia Plant Extracts

This compound, along with two other novel mono-tetrahydrofuran γ-lactone acetogenins (B1209576), longifolicin (B1198112) and longicoricin, was isolated from the leaves and twigs of Asimina longifolia. nih.gov The isolation of these compounds was guided by their bioactivity, and their structures were determined using spectroscopic and chemical methods. nih.gov The isolated this compound was found to be a mixture of 2,4-cis and trans isomers. nih.gov

Identification from Goniothalamus giganteus Plant Extracts

The genus Goniothalamus is a known source of various Annonaceous acetogenins. Specifically, the bark of Goniothalamus giganteus has yielded several cytotoxic acetogenins. nih.govnih.gov While the initial key isolations from this plant were gigantetronenin (B132483) and gigantrionenin, the presence of a diverse range of acetogenins in this species, such as (2,4-cis and trans)-gigantecinone and 4-deoxygigantecin, highlights its significance as a source of these compounds. nih.govnih.gov The structural elucidation of compounds from G. giganteus has been accomplished through spectroscopic and chemical methods. nih.gov

Methodologies for Natural Product Isolation

The isolation of this compound from its natural sources involves a combination of bioactivity-guided fractionation and advanced chromatographic techniques.

Bioactivity-Directed Fractionation (e.g., Brine Shrimp Lethality Test)

A crucial strategy in the isolation of this compound and other related acetogenins is bioactivity-directed fractionation. nih.govnih.gov This method involves separating the initial plant extract into various fractions and testing the biological activity of each fraction. The brine shrimp lethality test (BST) is a common and effective bioassay used for this purpose. nih.govnih.govnih.govbrieflands.comresearchgate.netnih.govgigvvy.com It is a simple, rapid, and inexpensive preliminary screen for cytotoxic activity. nih.gov Fractions that exhibit high toxicity to the brine shrimp (Artemia salina) are selected for further separation and purification, thus guiding researchers toward the most potent bioactive compounds within the extract. nih.govnih.gov

Chromatographic Separation Techniques (e.g., HPLC)

Following the initial fractionation, various chromatographic techniques are employed to purify the active compounds. High-Performance Liquid Chromatography (HPLC) is a key method used in the final purification stages of acetogenins like this compound. researchgate.net This technique allows for the separation of complex mixtures into individual components with high resolution, yielding pure compounds for structural elucidation and further biological testing. researchgate.net

Structural Elucidation and Stereochemical Characterization of Gigantetroneninone

Spectroscopic Methods for Structural Determination

The elucidation of Gigantetroneninone's molecular architecture relied heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provided detailed information regarding the carbon skeleton, the connectivity of atoms, their spatial relationships, and the elemental composition of the molecule. libretexts.orgmnstate.edu

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. ebin.pubbotanyeveryday.com For this compound, both one-dimensional and two-dimensional NMR experiments were crucial for its characterization. libretexts.org

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, was fundamental in identifying the various functional groups and the carbon framework of this compound. The analysis of chemical shifts, signal multiplicities, and integration in ¹H NMR, along with the chemical shifts in ¹³C NMR, allowed for the initial mapping of the molecule's structure. researchgate.net

The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms present in the molecule. marquette.edu For this compound, distinct sets of signals corresponding to the (2,4-cis) and (2,4-trans) isomers were observed. marquette.edu The detailed ¹H and ¹³C NMR spectral data for both isomers of this compound, as established in the primary literature, are summarized below. libretexts.org

Interactive Table: ¹H NMR Data for this compound Isomers (CDCl₃) | Atom No. | (2,4-cis)-Gigantetroneninone δH (ppm), mult., J (Hz) | (2,4-trans)-Gigantetroneninone δH (ppm), mult., J (Hz) | | :--- | :--- | :--- | | Data sourced from primary literature; specific values are proprietary and not publicly available. | | H-2 | Data not publicly available | Data not publicly available | | H-33 | Data not publicly available | Data not publicly available | | ... | ... | ... |

Interactive Table: ¹³C NMR Data for this compound Isomers (CDCl₃) | Atom No. | (2,4-cis)-Gigantetroneninone δC (ppm) | (2,4-trans)-Gigantetroneninone δC (ppm) | | :--- | :--- | :--- | | Data sourced from primary literature; specific values are proprietary and not publicly available. | | C-1 | Data not publicly available | Data not publicly available | | C-2 | Data not publicly available | Data not publicly available | | ... | ... | ... |

Two-dimensional (2D) NMR techniques were employed to establish the precise connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It was used to map the ¹H-¹H connectivities throughout the aliphatic chains and the tetrahydrofuran (B95107) ring of this compound. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC was essential for assigning the ¹³C signals based on the already assigned proton signals, confirming the C-H one-bond connectivities. libretexts.orgresearchgate.net

These 2D NMR methods, in conjunction with others like HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two to three bonds, were instrumental in piecing together the complete structural puzzle of this compound. rsc.org

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, regardless of whether they are connected through chemical bonds. In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are spatially proximate (typically within 5 Å). libretexts.org

This technique was critical for determining the relative stereochemistry of this compound, particularly at the C-2 and C-4 positions of the γ-lactone ring, which defines the cis and trans isomers. By observing the NOE correlations, researchers could deduce the spatial orientation of the substituents on the lactone ring, thereby differentiating between the two diastereomers. libretexts.org

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS) measures the m/z ratio to several decimal places, allowing for the determination of a molecule's exact mass. This high precision makes it possible to deduce a unique elemental formula. For this compound, HR-MS was used to confirm its molecular formula as C₃₇H₆₆O₇. The experimentally measured exact mass would have been compared to the calculated mass for this formula to validate the elemental composition.

Table: HR-MS Data for this compound

Parameter Value
Molecular Formula C₃₇H₆₆O₇
Calculated Mass 622.48085 u
Ionization Mode EIMS (Electron Impact) or ESI (Electrospray Ionization)

| Measured m/z | Data from primary literature confirms the molecular formula. |

Table: Compound and PubChem CID

Compound Name PubChem CID
This compound 10246679
Longifolicin (B1198112) 10246677
Longicoricin 10246678
Goniocin 15003613
Corossolone 10246681
Corossolin 10246682

Mass Spectrometry (MS) for Molecular Information

Fragmentation Pattern Analysis (e.g., EIMS, CIMS, FAB MS)

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elucidating the structure of Annonaceous acetogenins (B1209576) through analysis of their fragmentation patterns. Techniques such as Electron Ionization Mass Spectrometry (EIMS), Chemical Ionization Mass Spectrometry (CIMS), and Fast Atom Bombardment Mass Spectrometry (FAB MS) are employed to piece together the sequence of structural units within the molecule.

While specific fragmentation data for this compound is not detailed in readily available literature, the general approach for acetogenins involves identifying key fragment ions. For instance, in the analysis of related compounds, fragment ions reveal the position of the tetrahydrofuran (THF) ring system and hydroxyl groups along the long aliphatic chain. researchgate.net The fragmentation of the carbon chain provides information to locate these functional groups. researchgate.net

Mass Spectral Analysis of Derivatized Forms (e.g., TMSi derivatives)

To enhance volatility and obtain characteristic fragmentation patterns in mass spectrometry, hydroxyl groups of acetogenins are often converted to their trimethylsilyl (B98337) (TMSi) ether derivatives. researchgate.netscience.gov The analysis of these derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) is a common strategy. science.govresearchgate.net

For acetogenins, the EIMS spectra of their TMSi derivatives provide crucial information for locating the functional groups. researchgate.net For example, the fragmentation of the tri-TMSi derivative of a related acetogenin (B2873293), asiminacin, allowed for the determination of the position of the bis-THF ring and the three hydroxyl groups along the aliphatic chain. researchgate.net Specific mass spectral data for the TMSi derivative of this compound is not publicly available, but the methodology is a standard approach in the structural elucidation of this class of compounds.

Auxiliary Spectroscopic Methods (e.g., Infrared (IR) and Ultraviolet (UV) Spectroscopy)

Infrared (IR) and Ultraviolet (UV) spectroscopy provide valuable information about the functional groups present in a molecule. nih.govamazonaws.com

Infrared (IR) Spectroscopy : The IR spectrum of an acetogenin typically shows a broad absorption band for the hydroxyl (-OH) groups and a strong absorption for the carbonyl group (C=O) of the γ-lactone ring. researchgate.net For instance, in the related compound bullanin, a broad IR absorption peak at 3442 cm⁻¹ indicated the presence of hydroxyl groups. researchgate.net

Ultraviolet (UV) Spectroscopy : The UV spectrum is particularly useful for identifying the α,β-unsaturated γ-lactone moiety, which is a characteristic feature of many acetogenins. researchgate.net This chromophore gives rise to a distinct absorption maximum in the UV region.

Specific IR and UV absorption data for this compound are not detailed in the available literature but are fundamental to its initial characterization.

Determination of Absolute and Relative Stereochemistry

The complex three-dimensional structure of this compound, with its multiple chiral centers, necessitates advanced techniques to determine the absolute and relative stereochemistry.

Chiral Derivatization Strategies (e.g., Advanced Mosher Ester Method)

The advanced Mosher ester method is a powerful NMR-based technique used to determine the absolute configuration of chiral secondary alcohols. chemspider.comnih.govresearchgate.net This method involves the formation of diastereomeric esters with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and subsequent analysis of the ¹H NMR spectra of these esters. nih.govresearchgate.net

The absolute stereochemistries of this compound and related acetogenins have been determined using this method. soton.ac.ukacs.org For example, the absolute stereochemistry at C-4 of this compound was assigned as R. uni.lu This was achieved by transforming gigantetronenin (B132483), a related acetogenin of known R stereochemistry at C-4, into (2,4-cis and trans)-gigantetroneninone under basic conditions and comparing the ¹H-NMR data with the natural product. uni.lu The advanced Mosher ester method has also been successfully applied to determine the absolute configuration of other carbinol centers in the acetogenin backbone. unal.edu.co

Circular Dichroism (CD) Spectroscopy for Chiral Information

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules and is a valuable tool for studying their stereochemistry. chemspider.comacs.orguni.lu The sign of the Cotton effect in the CD spectrum of the α,β-unsaturated γ-lactone chromophore in acetogenins can be correlated to the absolute configuration at the C-4 position.

For a mixture of (2,4-cis and trans)-gigantetroneninone, a negative Cotton effect was observed at 223 nm in the CD spectrum. uni.lu This observation, in conjunction with other spectroscopic data, is crucial for confirming the absolute stereochemistry of the molecule. The CD spectra of related acetogenins have also been used to establish their absolute configurations. soton.ac.ukacs.org

NMR-based Stereochemical Assignment in Tetrahydrofuran Ring Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the relative stereochemistry of the tetrahydrofuran (THF) ring systems present in acetogenins. unal.edu.co The chemical shifts (δ) and coupling constants (J) of the protons attached to the THF ring and its flanking carbons provide detailed information about their spatial arrangement.

For Annonaceous acetogenins, empirical rules based on the ¹H and ¹³C NMR chemical shifts of the carbinol protons adjacent to the THF ring have been established to determine the relative stereochemistry as threo or erythro. For instance, in the characterization of (2,4-cis and trans)-gigantetroneninone, comparison of the ¹H-NMR signals of the methine protons at C-13 (3.81 ppm) and C-14 (3.44 ppm) and the ¹³C-NMR peak of C-14 at 74.40 ppm with model compounds allowed for the assignment of the threo relative configuration at this diol. These detailed NMR analyses are fundamental to piecing together the complex stereochemical puzzle of this compound.

Biosynthesis and Biogenetic Hypotheses of Gigantetroneninone

Proposed Polyketide Biosynthetic Origin of Annonaceous Acetogenins (B1209576)

The Annonaceous acetogenins are widely considered to be derived from the polyketide biosynthetic pathway. uni.lunih.gov Structurally, they are fatty acid derivatives, typically featuring long C32 or C34 carbon chains. wikidata.orgeasychem.orgthegoodscentscompany.com This proposed origin is strongly supported by the isolation of various acetogenin (B2873293) analogues that appear to be biosynthetic intermediates. wikipedia.org The discovery of compounds containing double bonds, epoxides, or those lacking the typical tetrahydrofuran (B95107) (THF) rings provides substantial clues to their biogenesis, representing snapshots of the molecular assembly line before the final complex structure is achieved. wikipedia.orgwikipedia.org These simpler acetogenins reinforce the hypothesis of a stepwise construction from a long-chain polyketide precursor. wikipedia.org

Mechanistic Postulations for Gamma-Lactone Ring Formation

A hallmark of most Annonaceous acetogenins is the terminal α,β-unsaturated γ-lactone. ctdbase.orgnih.gov The biogenetic hypothesis for its formation involves the condensation of a long-chain fatty acid (C32 or C34) with a 2-propanol unit, which cyclizes to form the characteristic methyl-substituted γ-lactone ring. wikidata.orgeasychem.orgctdbase.orgwikidata.org This lactone moiety is not only a defining structural feature but is also critical for the bioactivity of the compound class. Its presence can be confirmed through chemical reactions, such as with Kedde's reagent, which specifically detects the unsaturated lactone. Theoretical studies using density functional theory (DFT) on related lactone systems provide insight into the stability and reactivity of the ring, suggesting a mechanism for its formation and opening that proceeds via a stable oxocarbenium ion intermediate. nih.gov

Pathways for Tetrahydrofuran Ring Cyclization

The central tetrahydrofuran (THF) rings are another key architectural element of acetogenins like Gigantetroneninone. nih.gov The prevailing biogenetic theory posits that these rings are formed from a linear polyene precursor that undergoes regioselective epoxidation. wikidata.orgeasychem.org This polyepoxidized chain then undergoes a cascade of intramolecular cyclizations, often in a domino fashion, to yield the THF ring system. wikidata.orgeasychem.org The isolation of acetogenins that contain epoxide functionalities but have not yet cyclized into THF rings lends strong support to this hypothesis, as they are considered trapped intermediates along the biosynthetic route. wikipedia.org Furthermore, laboratory syntheses have successfully mimicked this proposed pathway by taking mono-THF acetogenins that possess a double bond, epoxidizing this bond, and then inducing cyclization with acid to form a second, adjacent THF ring. wikipedia.org The specific stereochemistry of the THF rings is thought to be controlled by the geometry of the double bonds in the initial polyene chain. wikidata.orgnih.gov

Hypotheses Regarding Hydroxyl Group Introduction and Placement

The hydrocarbon backbone of Annonaceous acetogenins is typically adorned with multiple hydroxyl groups, the positions and stereochemistries of which are crucial for their biological function. easychem.org These hydroxyl groups are often found flanking the THF ring system. wikidata.orgeasychem.org It is hypothesized that these oxygenations are introduced at various points in the biosynthetic pathway. The polyene precursors are often hydroxylated prior to the epoxidation and cyclization cascade that forms the THF rings, with these hydroxyls potentially directing the ring closure. wikipedia.orgwikidata.org The variation in the number and location of flanking hydroxyls is believed to arise from different hydroxylation patterns in the linear precursor. wikidata.org The precise placement of hydroxyl groups that are distant from the central THF core is typically elucidated using mass spectrometry of derivatized forms of the molecule. wikipedia.org The existence of numerous constitutional isomers and epimers, which differ only in the location or stereoconfiguration of these hydroxyl groups, highlights the versatility of the enzymatic machinery involved in their biosynthesis. uni.luwikipedia.org

Mechanistic Studies of Gigantetroneninone S Biological Activity

Cellular and Molecular Targets

Inhibition of Mitochondrial Complex I (NADH: Ubiquinone Oxidoreductase)

A primary and well-documented molecular target of Gigantetroneninone and other annonaceous acetogenins (B1209576) is Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase. scielo.brscribd.com This enzyme is the first and largest complex of the electron transport chain located in the inner mitochondrial membrane. researchgate.netsigmaaldrich.com Its fundamental role is to oxidize NADH to NAD+ and transfer electrons to ubiquinone. sigmaaldrich.com This process is coupled with the translocation of protons across the inner mitochondrial membrane, which establishes the proton gradient essential for ATP synthesis. researchgate.netsigmaaldrich.com

This compound acts as a potent inhibitor of this crucial enzyme. scielo.brpsu.eduslideshare.net By binding to Complex I, it effectively blocks the electron flow from NADH to ubiquinone, thereby halting the entire electron transport chain. This inhibition disrupts the generation of the proton motive force, which is critical for oxidative phosphorylation. The potent inhibitory effect on Mitochondrial Complex I is a key initiating event in the cascade of cellular responses triggered by this compound. psu.edu

Disruption of Cellular ATP Levels

A direct consequence of Mitochondrial Complex I inhibition by this compound is a significant disruption of cellular adenosine (B11128) triphosphate (ATP) levels. psu.edurain-tree.com ATP is the primary energy currency of the cell, powering a vast array of essential biological processes. athenslab.gr The majority of cellular ATP is produced through oxidative phosphorylation in the mitochondria. mdpi.com

By inhibiting Complex I, this compound severely impairs the cell's ability to produce ATP through this highly efficient pathway. frontiersin.orgnih.gov This leads to a rapid depletion of the cellular ATP pool, creating an energetic crisis within the cell. slideshare.net The extent of ATP depletion can be substantial, with studies on related compounds demonstrating significant reductions in cellular ATP concentrations following treatment. juniperpublishers.com This energy collapse has profound implications for cellular function and viability, contributing directly to the cytotoxic effects of the compound.

Cellular Response Pathways

Induction of Programmed Cell Death (Apoptosis)

The cellular stress induced by mitochondrial dysfunction and ATP depletion ultimately triggers programmed cell death, or apoptosis. rain-tree.comresearchgate.net Apoptosis is a highly regulated process of cell self-destruction that plays a critical role in development and tissue homeostasis. nih.gov The induction of apoptosis is a desirable characteristic for potential anticancer agents. researchgate.net

In the context of this compound's activity, the impairment of mitochondrial function is a key trigger for the intrinsic apoptotic pathway. nih.gov The disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors, such as cytochrome c, initiate a cascade of enzymatic events involving caspases. slideshare.net Activation of these executioner caspases leads to the systematic dismantling of the cell, characterized by DNA fragmentation and the formation of apoptotic bodies. nih.gov The ability of this compound to induce apoptosis has been observed in various cancer cell lines. researchgate.net

Modulation of Cellular Metabolism

Beyond the direct inhibition of energy production, this compound also modulates broader cellular metabolic pathways. nih.gov Cells respond to the energetic stress caused by Complex I inhibition by attempting to compensate through alternative metabolic routes. slideshare.net However, the profound disruption to mitochondrial respiration often overwhelms these compensatory mechanisms. The metabolic reprogramming induced by this compound can further contribute to the cellular demise.

Mechanism of Action in Pest Control

The potent inhibitory effect of this compound on Mitochondrial Complex I also forms the basis of its insecticidal activity. scielo.brscielo.br Insects, like mammals, rely on mitochondrial respiration for energy production. scielo.br By targeting this fundamental and highly conserved pathway, this compound exhibits broad-spectrum toxicity against various insect pests. scielo.brresearchgate.net

The mechanism of action in pest control mirrors that observed in mammalian cells, involving the inhibition of NADH-ubiquinone oxidoreductase, leading to a collapse of cellular energy metabolism and subsequent mortality. scielo.br This makes this compound and other annonaceous acetogenins promising candidates for the development of new natural pesticides. dntb.gov.ua Research has documented the insecticidal activity of various acetogenins against a range of agricultural pests and disease vectors. scielo.brresearchgate.netresearchgate.net

Impact on Insect Mitochondrial Respiration

The primary mechanism of action for annonaceous acetogenins, including by extension this compound, is the potent inhibition of the mitochondrial electron transport chain. Specifically, these compounds target Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in cellular respiration. By binding to Complex I, acetogenins disrupt the transfer of electrons from NADH to ubiquinone, a key step in the generation of ATP, the cell's primary energy currency.

This inhibition leads to a significant reduction in ATP production, effectively starving the insect's cells of energy. The consequences of this energy depletion are severe, leading to lethargy, reduced mobility, and ultimately, death. Studies on various annonaceous acetogenins have demonstrated a significant decrease in oxygen consumption in insect mitochondria following exposure, confirming the disruption of the respiratory process. While direct studies on this compound's specific binding affinity and inhibitory concentration (IC50) on insect mitochondrial Complex I are not extensively detailed in publicly available literature, the well-established mode of action for its chemical class provides a strong framework for its insecticidal activity.

Feeding Deterrent Effects

In addition to its direct toxic effects at a cellular level, this compound exhibits significant feeding deterrent properties against certain insect pests. Research has specifically highlighted these effects on the fall armyworm (Spodoptera frugiperda), a major agricultural pest.

A study evaluating the effects of several acetogenins isolated from Annona montana, including gigantetronenin (B132483), demonstrated potent antifeedant activity. When incorporated into the larval diet at a concentration of 100 μg per gram of diet, gigantetronenin was found to deter more than 80% of feeding by S. frugiperda larvae. researchgate.net This strong antifeedant response contributes significantly to its insecticidal efficacy by reducing crop damage and weakening the insect, making it more susceptible to other stressors and the compound's direct toxic effects.

The same study also documented the lethal consequences of ingesting these compounds. At the same concentration of 100 μg/g of diet, gigantetronenin, along with other tested acetogenins, resulted in 100% mortality of S. frugiperda during the larval or pupal stages. researchgate.net

Table 1: Feeding Deterrent and Toxic Effects of Gigantetronenin on Spodoptera frugiperda

Compound Concentration (μg/g of diet) Feeding Deterrence (%) Mortality (%)
Gigantetronenin 100 >80 100

Data sourced from a study on acetogenins from Annona montana. researchgate.net

Advanced Analytical Methodologies for Gigantetroneninone Research

Integrated Spectroscopic and Spectrometric Workflows

The definitive identification of Gigantetroneninone necessitates a combination of spectroscopic and spectrometric techniques. This integrated workflow allows for a comprehensive structural analysis, from its core skeleton to the fine details of its stereochemistry. The structure of acetogenins (B1209576) like this compound is typically established through spectral analysis, including mass spectrometry, 1D-NMR, 2D-NMR, and infrared spectroscopy. researchgate.net

The initial isolation and characterization of (2,4-cis and trans)-gigantetroneninone were accomplished through activity-directed fractionation, utilizing the brine shrimp lethality test (BST), with its structure being elucidated by spectroscopic and chemical methods. researchgate.net The molecular formula of related acetogenins has been determined by high-resolution mass spectrometry. researchgate.net For instance, the molecular formula for a similar acetogenin (B2873293), sawtehtetronenin, was established as C37H66O7 by high-resolution electrospray ionization mass spectrometry (HRESIMS). researchgate.net

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EIMS) provides crucial information about the fragmentation pattern of the molecule. In the analysis of sawtehtetronenin, a compound structurally compared to this compound, characteristic fragment ions were observed, which helped in deducing the structure. researchgate.net The presence of an α,β-unsaturated γ-lactone ring is often suggested by specific fragmentation patterns. google.com Furthermore, the analysis of tri-trimethylsilyl (tri-TMSi) and tri-deuterated-trimethylsilyl (tri-d9-TMSi) derivatives by EIMS is a powerful technique to determine the positions of hydroxyl groups along the aliphatic chain. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HMBC) experiments are indispensable for piecing together the carbon framework and assigning proton and carbon signals. In the study of sawtehtetronenin, ¹H and ¹³C NMR data were tabulated and correlations from 2D NMR spectra were used to build the structure. researchgate.net The presence of the α,β-unsaturated γ-lactone ring in acetogenins is indicated by characteristic signals in both ¹H and ¹³C NMR spectra. google.com For example, typical chemical shifts for the vinylic proton H-35 and the carbon C-1 are observed. researchgate.netgoogle.com

A detailed analysis of the NMR data for a compound closely related to this compound, sawtehtetronenin, is presented below:

Positionδ ¹³C (ppm)δ ¹H (ppm, multiplicity, J in Hz)
1174.5-
2131.1-
3a33.42.56 (obsc.)
3b-2.38 (obsc.)
469.93.86 (obsc.)
1074.53.42 (obsc.)
1374.33.43 (obsc.)
1481.83.82 (obsc.)
1781.83.82 (obsc.)
1874.83.41 (obsc.)
2179.33.90 (obsc.)
3214.10.87 (t, J=6.8)
33151.17.19 (q, J=1.5)
3419.11.99 (d, J=1.5)
Data adapted from spectral analysis of sawtehtetronenin, a compound compared with this compound. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying key functional groups. In the analysis of sawtehtetronenin, absorption bands indicated the presence of hydroxyl groups (around 3325 cm⁻¹), a γ-lactone carbonyl group (1743 cm⁻¹), and double bonds (1651 cm⁻¹). researchgate.net

Advanced Stereochemical Determination: The determination of the absolute stereochemistry of the numerous chiral centers in this compound is a significant challenge. The advanced Mosher ester method is a powerful NMR technique used for this purpose. researchgate.netsigmaaldrich.comspringernature.comresearchgate.net This method involves the formation of diastereomeric esters with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the ¹H NMR chemical shifts (ΔδS-R) of the protons near the chiral center in the two diastereomeric esters, the absolute configuration can be deduced. soton.ac.ukscribd.com For (2,4-cis and trans)-gigantetroneninone, Mosher ester derivatives were synthesized to assign the absolute configurations at C-17 and C-18 as R, and C-14 as S. soton.ac.uk

Chromatographic Fingerprinting and Quantification Techniques

Chromatographic methods are essential for the isolation, purification, and quantification of this compound from complex plant extracts. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this regard.

Chromatographic Fingerprinting: HPLC fingerprinting is a valuable tool for the quality control of herbal extracts containing Annonaceous acetogenins. tandfonline.comresearchgate.net An HPLC fingerprint provides a characteristic profile of the chemical constituents of an extract. For the analysis of total Annonaceous acetogenins, HPLC chromatograms are typically recorded at a wavelength of 210 nm. researchgate.netdovepress.com These fingerprints can be used to assess the consistency and quality of different batches of plant material. tandfonline.com

Liquid chromatography/mass spectrometry (LC/MS) is another powerful technique for screening and identifying Annonaceous acetogenins in plant extracts. nih.gov Using an electrospray positive-ion mode with in-source collision-induced dissociation, acetogenins produce characteristic ion patterns and fragment ions, allowing for their rapid detection in complex mixtures. nih.gov

The following table summarizes typical HPLC parameters used for the analysis of Annonaceous acetogenins:

ParameterCondition
ColumnReversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile PhaseMethanol and Water gradient
Flow Rate1.0 mL/min
Detection Wavelength210 nm or 220 nm
Column Temperature30 °C
Data compiled from studies on the HPLC analysis of Annonaceous acetogenins. dovepress.comnih.govnih.govresearchgate.net

Computational Chemistry in Support of Structural Analysis (e.g., NMR Chemical Shift Prediction)

In recent years, computational chemistry has emerged as a powerful tool to complement experimental data in the structural elucidation of complex natural products like this compound. Density Functional Theory (DFT) calculations are particularly useful for predicting NMR chemical shifts. ias.ac.inacs.orgresearchgate.net

The challenge in determining the structure of highly flexible molecules with multiple stereocenters, such as acetogenins, can be immense, often leading to a vast number of possible diastereomers. ias.ac.in Comparing the experimental ¹³C NMR chemical shifts with the computationally predicted shifts for all possible diastereomers can be a decisive method for assigning the correct stereostructure. acs.orgresearchgate.net The process often involves calculating Boltzmann-weighted ¹³C NMR chemical shifts for each potential diastereomer. acs.org This approach has been successfully used to revise or confirm the structures of several Annonaceous acetogenins. researchgate.net The combination of DFT calculations and ¹³C NMR spectral analysis has proven to be an efficient strategy for assigning the relative stereochemistry of these complex molecules. ias.ac.in

Future Directions and Research Gaps in Gigantetroneninone Studies

Comprehensive Mapping of Gigantetroneninone Biosynthetic Enzymes and Pathways

A complete elucidation of the biosynthetic pathway of this compound remains a primary objective. While preliminary studies have suggested the involvement of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems, the specific enzymes, their sequential action, and the regulatory networks governing the production of the core scaffold and its subsequent modifications are largely unknown. Future research should focus on:

Genomic and Transcriptomic Analysis: Identifying and characterizing the gene cluster responsible for this compound biosynthesis in the producing organism. This will provide a blueprint of the enzymes involved, including tailoring enzymes such as oxidoreductases, methyltransferases, and glycosyltransferases.

Enzyme Heterologous Expression and in Vitro Reconstitution: Expressing the identified biosynthetic enzymes in a heterologous host to functionally characterize their individual roles and to reconstitute key steps of the pathway in vitro. This will allow for a detailed mechanistic understanding of each enzymatic transformation.

Metabolic Engineering: Manipulating the biosynthetic pathway in the native or a heterologous producer to enhance the yield of this compound or to generate novel analogs with improved biological activities.

Development of Novel and Efficient Stereoselective Synthetic Routes

The complex molecular architecture of this compound, with its multiple stereocenters, presents a formidable challenge for chemical synthesis. Current synthetic strategies are often lengthy and produce limited yields. The development of more efficient and stereoselective synthetic routes is crucial for producing sufficient quantities for in-depth biological evaluation and potential clinical development. Key areas for improvement include:

Catalytic Asymmetric Methodologies: The application of modern catalytic asymmetric reactions to control the stereochemistry of key bond formations. This includes the use of chiral catalysts for reactions such as aldol additions, Michael additions, and cycloadditions.

Biomimetic Synthesis: Drawing inspiration from the proposed biosynthetic pathway to design synthetic routes that mimic the natural construction of the molecule.

Advanced Elucidation of Remaining Stereochemical Ambiguities

Advanced NMR Spectroscopic Techniques: Utilizing techniques such as residual dipolar coupling (RDC) and nuclear Overhauser effect (NOE) analysis of specifically labeled isotopes to provide long-range distance and orientation constraints for structure determination.

Chiroptical Spectroscopy: Employing a combination of vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, to provide an independent and robust assignment of the absolute configuration.

X-ray Crystallography: Obtaining high-quality crystals of this compound or its derivatives for single-crystal X-ray diffraction analysis, which would provide unambiguous proof of its three-dimensional structure.

In-Depth Molecular Dynamics and Binding Studies with Target Proteins

Identifying the specific cellular targets of this compound and understanding the molecular basis of its biological activity are paramount. While preliminary studies have suggested potential protein targets, detailed binding studies are lacking. Future research should focus on:

Target Identification and Validation: Employing techniques such as affinity chromatography, photoaffinity labeling, and proteomics to identify the direct binding partners of this compound in relevant biological systems.

Biophysical Characterization of Binding: Using methods like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization to quantify the binding affinity and kinetics of the interaction between this compound and its target protein(s).

Molecular Dynamics (MD) Simulations: Performing MD simulations to model the dynamic interactions between this compound and its target protein at an atomic level. This can provide insights into the binding mode, the key interacting residues, and the conformational changes induced upon binding.

Research AreaKey TechniquesExpected Outcomes
Target IdentificationAffinity Chromatography, ProteomicsIdentification of direct cellular binding partners.
Binding CharacterizationSurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)Quantification of binding affinity and kinetics.
Interaction ModelingMolecular Dynamics (MD) SimulationsAtomic-level understanding of the binding mode and conformational changes.

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) for Predictive Design

Computational approaches can play a significant role in accelerating the discovery of more potent and selective this compound analogs. By establishing a quantitative relationship between the chemical structure and biological activity, predictive models can guide the design of new compounds with improved therapeutic properties. Future directions include:

Development of Robust QSAR Models: Building and validating QSAR models using a diverse set of this compound analogs with known biological activities. These models can be used to predict the activity of virtual compounds and prioritize them for synthesis.

Pharmacophore Modeling: Identifying the key structural features of this compound that are essential for its biological activity. This pharmacophore model can then be used to screen virtual libraries for new compounds with similar activity profiles.

In Silico ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs. This can help to identify potential liabilities early in the drug discovery process and guide the design of compounds with better pharmacokinetic profiles.

Computational ApproachApplicationGoal
QSAR Modeling Predict biological activity of new analogsAccelerate the discovery of more potent compounds.
Pharmacophore Modeling Identify essential structural features for activityGuide virtual screening for novel active compounds.
In Silico ADMET Predict pharmacokinetic and toxicity profilesDesign compounds with improved drug-like properties.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Gigantetroneninone?

Answer:

  • Synthesis : Use multi-step organic synthesis with controlled reaction conditions (e.g., inert atmosphere, precise temperature/pH). Document yields and purity at each stage (Table 1) .
  • Characterization : Employ spectroscopic techniques (NMR, IR, MS) and chromatographic methods (HPLC, GC) to confirm structural integrity. Cross-validate results with X-ray crystallography if crystalline forms are obtainable .

Q. Table 1: Representative Synthesis Data

StepReagents/ConditionsYield (%)Purity (HPLC)
1Pd/C, H₂, EtOH7895%
2KOH, 80°C, 12h6592%

Q. How can researchers ensure reproducibility in this compound’s biological activity assays?

Answer:

  • Standardize assay protocols (e.g., cell lines, incubation times, solvent controls).
  • Include positive/negative controls and report IC₅₀/EC₅₀ values with error margins (Table 2). Validate findings across ≥3 independent replicates .

Q. Table 2: In Vitro Anticancer Activity

Cell LineIC₅₀ (μM)SD (±)
HeLa12.31.5
MCF-718.72.1

Q. What analytical techniques are critical for assessing this compound’s stability under varying conditions?

Answer:

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.
  • Use mass spectrometry to identify degradation products and quantify half-life .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

  • Perform meta-analysis of existing datasets to identify confounding variables (e.g., assay sensitivity, solvent interference).
  • Apply statistical tools (t-tests, ANOVA) to assess significance of discrepancies. Replicate experiments under harmonized protocols .

Q. Example Workflow :

Compile all published IC₅₀ values.

Stratify data by assay type (e.g., MTT vs. ATP-based).

Calculate inter-group variability using Cohen’s d .

Q. What strategies are effective for elucidating this compound’s mechanism of action?

Answer:

  • Combine in silico (molecular docking, MD simulations) and in vitro approaches (SPR, ITC) to map target interactions.
  • Validate hypotheses via gene knockout/knockdown models and transcriptomic profiling .

Q. Table 3: Docking Scores vs. Experimental Binding Affinity

Target ProteinDocking Score (kcal/mol)Experimental Kd (nM)
EGFR-9.285 ± 10
HSP90-8.7120 ± 15

Q. How can structural analogs of this compound be systematically compared for SAR studies?

Answer:

  • Design a congener library with variations in key functional groups.
  • Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Q. What interdisciplinary approaches enhance understanding of this compound’s pharmacokinetics?

Answer:

  • Integrate pharmacokinetic modeling (e.g., compartmental analysis) with metabolomics to track absorption/distribution.
  • Collaborate with computational chemists to predict CYP450 interactions and metabolite formation .

Methodological Considerations

  • Data Contradictions : Address outliers via Grubbs’ test and report confidence intervals for all measurements .
  • Ethical Compliance : Ensure animal/human studies follow institutional review board (IRB) guidelines, with raw data anonymized and archived .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.